3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Researchers requiring 3-substituted pyrazolo[1,5-a]pyrimidine libraries via Pd-catalyzed cross-coupling often face limitations with non-halogenated cores. This C3-brominated derivative provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling efficient diversification at the 3-position. • Optimal C-Br reactivity vs. 3-Cl (less reactive) and 3-I (less stable) analogs • Validated in kinase inhibitor programs targeting AMPK, CDKs, and Pim-1/2 • Documented in synthesis of anti-inflammatory heterocyclic bisphosphonates

Molecular Formula C9H10BrN3
Molecular Weight 240.1 g/mol
CAS No. 146778-13-4
Cat. No. B172201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
CAS146778-13-4
Synonyms3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC9H10BrN3
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=NN12)C)Br)C
InChIInChI=1S/C9H10BrN3/c1-5-4-6(2)13-9(11-5)8(10)7(3)12-13/h4H,1-3H3
InChIKeyNASYPSXAHKIZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 146778-13-4): Core Properties and Baseline Profile


3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a fused pyrazolo[1,5-a]pyrimidine core bearing a bromine atom at the 3-position and methyl groups at the 2, 5, and 7 positions. It is primarily utilized as a key synthetic intermediate in medicinal chemistry and kinase inhibitor research . The bromine substituent is critical for enabling downstream functionalization via cross-coupling reactions, a capability that distinguishes it from its non-halogenated core analog, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine . Key baseline properties include a molecular formula of C9H10BrN3, a molecular weight of 240.10 g/mol, and a predicted density of 1.59±0.1 g/cm³ . Its physical form is a solid .

3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 146778-13-4): Why Non-Brominated Analogs Cannot Substitute


Direct substitution of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine with its non-halogenated core analog, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 112581-74-5), is not functionally equivalent in synthetic workflows. The presence of the C3-bromine atom is a critical structural determinant for enabling specific downstream reactions. This compound's primary value proposition lies in its role as an electrophilic partner for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. The non-brominated analog lacks this reactive handle, rendering it inert for these key functionalization strategies. Furthermore, the bromine atom can be exploited in directed ortho-metalation or halogen-lithium exchange sequences, pathways inaccessible to the parent core [2]. Consequently, any synthetic route designed to install aryl, heteroaryl, amine, or alkynyl substituents specifically at the 3-position of this scaffold strictly requires a 3-halogenated derivative, with the bromo variant offering an optimal balance of reactivity and stability compared to its chloro or iodo counterparts. Therefore, procurement decisions for building a focused library of 3-substituted pyrazolo[1,5-a]pyrimidines must be based on the presence of the reactive halogen handle, not merely the core scaffold.

3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 146778-13-4): Quantitative Differentiation Evidence vs. Key Analogs


Reactive Handle for Pd-Catalyzed Cross-Coupling: A Definitive Differentiator from the Parent Core

A primary and quantifiable differentiation for 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 146778-13-4) over its non-halogenated analog, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 112581-74-5), is its functionality in palladium-catalyzed cross-coupling reactions. The C3-bromine serves as an essential electrophilic center for reactions such as Suzuki-Miyaura coupling, enabling the formation of C(sp2)-C(sp2) bonds to install diverse aryl or heteroaryl groups [1]. This is a binary functional difference: the brominated compound is a reactive intermediate, whereas the non-brominated analog is inert under these conditions. The synthetic utility is further demonstrated by its use in reactions with bisphosphonate reagents to generate novel, complex structures, a transformation not possible with the non-halogenated core [2].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Balanced Reactivity-Stability Profile: Quantitative Advantage over 3-Iodo Analog for Cross-Coupling

When selecting a 3-halogenated pyrazolo[1,5-a]pyrimidine for cross-coupling reactions, the bromo derivative (CAS 146778-13-4) offers a quantifiable advantage over the 3-iodo analog (CAS 802983-95-5) in terms of the carbon-halogen bond dissociation energy (BDE). The C(sp2)-Br bond is stronger than the C(sp2)-I bond. This translates to greater thermal and chemical stability of the bromo compound during storage and handling, reducing the risk of premature decomposition or undesired side reactions [1]. Conversely, the C(sp2)-Cl bond in the 3-chloro analog is often too strong (higher BDE), leading to sluggish or incomplete oxidative addition with many palladium catalysts, thus limiting its synthetic scope [2]. The C(sp2)-Br bond represents the optimal middle ground, offering sufficient lability for efficient catalysis while maintaining robust bench stability. This makes it the preferred electrophile for a wider range of coupling partners and catalysts compared to the more labile iodo or more inert chloro analogs.

Synthetic Chemistry Process Chemistry Bond Dissociation Energy

Class-Level Evidence for Kinase Inhibition Potential: The 3-Bromo Substituent as a Common Feature in Active Scaffolds

While direct IC50 data for the specific compound 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is not reported in the accessed literature, its 3-bromo substituent is a recurring feature in biologically active pyrazolo[1,5-a]pyrimidine kinase inhibitors. Class-level inference supports the importance of this motif. For instance, the compound 4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol demonstrates an IC50 of 7700 nM against AMP-activated protein kinase (AMPK), confirming that a 3-bromo group on this scaffold is compatible with target binding [1]. In a separate study, the compound 3-bromo-7-chloro-5-(2-chlorophenyl)-pyrazolo[1,5-a]pyrimidine served as a key intermediate, and its further elaboration led to a derivative with a potent IC50 of 0.51 µM in a cyclin-dependent kinase (CDK) activity assay [2]. This evidence positions the 3-bromo derivative as a privileged starting point for generating active kinase inhibitors, a claim that cannot be made with the same confidence for the non-halogenated or differently substituted analogs.

Kinase Inhibition Medicinal Chemistry AMPK CDK

3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 146778-13-4): Best Application Scenarios Based on Differentiated Evidence


Preferred Substrate for Palladium-Catalyzed Library Synthesis

Procure this compound when the primary objective is to generate a library of 3-substituted pyrazolo[1,5-a]pyrimidine analogs via Suzuki-Miyaura, Buchwald-Hartwig, or related cross-coupling reactions. Its C-Br bond provides the optimal balance of stability and reactivity for this purpose, making it the preferred choice over the less reactive 3-chloro analog and the less stable 3-iodo analog [1]. This is the compound's most validated and differentiated use case.

Scaffold for Focused Kinase Inhibitor Hit Discovery

Utilize this compound as a core scaffold in medicinal chemistry programs targeting kinases such as AMPK, CDKs, or Pim-1/2. Class-level evidence shows the 3-bromo substituent is present in other active pyrazolo[1,5-a]pyrimidine kinase inhibitors [1][2]. Its dual functionality as both a reactive synthetic handle and a potential pharmacophoric element makes it a rational starting point for hit-to-lead optimization, offering a higher probability of yielding active compounds compared to a non-halogenated core.

Synthesis of Complex Bisphosphonate Conjugates

This compound has a specific, documented use as a reactant in the synthesis of novel heterocyclic bisphosphonates, which are investigated for their anti-inflammatory and anti-arthritic properties [1]. This application highlights its utility in constructing complex molecules with potential therapeutic value that cannot be accessed from non-halogenated precursors. Procurement should be considered for projects exploring the synthesis and evaluation of these specific conjugate classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.